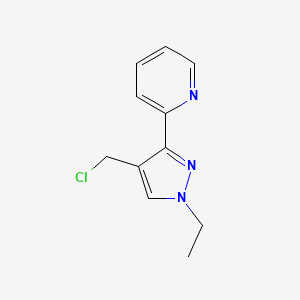

2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Description

2-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring fused to a 1-ethyl-substituted pyrazole moiety with a chloromethyl group at the 4-position. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOKPISPQLNZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. Its molecular formula is with a molecular weight of approximately 221.68 g/mol. The chloromethyl group enhances its reactivity, making it a candidate for various biological applications, including anti-inflammatory and antimicrobial activities.

Chemical Structure and Properties

The compound features a unique structure that integrates a five-membered pyrazole ring with a six-membered pyridine ring. The presence of the chloromethyl group allows for potential nucleophilic substitution reactions, enhancing its chemical versatility.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2091620-96-9 |

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:

1. Anti-inflammatory Properties

- Studies have shown that derivatives of pyrazole compounds can inhibit the production of proinflammatory cytokines and nitric oxide in activated microglia, suggesting potential use in neuroinflammatory conditions such as Parkinson's disease . For instance, compounds that share structural similarities with this compound have demonstrated significant attenuation of inflammatory responses mediated by NF-kB signaling pathways.

2. Antimicrobial Activity

3. Neuroprotective Effects

- The compound has been implicated in neuroprotection against microglial activation, which is crucial in neurodegenerative diseases. Experimental models have demonstrated that similar pyrazolo compounds can protect dopaminergic neurons from degeneration by modulating inflammatory pathways .

Case Studies

Several studies have explored the biological implications of pyrazole derivatives:

Case Study 1: Neuroprotective Mechanisms

- A study focused on a related pyrazole compound showed significant protective effects against LPS-induced neuroinflammation in vitro. The compound inhibited the release of proinflammatory cytokines and reduced iNOS and COX-2 expression levels in activated microglia, highlighting its potential as a therapeutic agent for neuroinflammation .

Case Study 2: Synthesis and Evaluation

- Another research effort synthesized various pyrazolo[3,4-b]pyridines to evaluate their binding affinities at muscarinic receptors, demonstrating that structural modifications could enhance their pharmacological profiles . This suggests that similar modifications could be explored for this compound to optimize its biological activity.

Comparison with Similar Compounds

Key Observations :

- Pyrimidine-based analogs (e.g., 5-(Chloromethyl)-2-phenylpyrimidine) exhibit higher melting points than pyridine derivatives, likely due to enhanced crystallinity from hydrogen bonding .

- The trifluoromethyl group in 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine introduces electron-withdrawing effects, which may influence reactivity in substitution reactions .

- The hydrochloride salt form (e.g., 2-(Chloromethyl)pyridine hydrochloride) improves stability but introduces hazards like skin/eye irritation .

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Route A: Cyclization and Functional Group Manipulation

This route is well-documented for closely related pyrazolylpyridine derivatives and can be adapted for the target compound:

- The initial cyclization step is crucial for constructing the pyrazole ring with the pyridine moiety in the correct orientation.

- Chlorination and subsequent oxidation steps introduce the necessary halogen and adjust the oxidation state.

- Alkylation and chloromethylation steps are performed under basic conditions to selectively functionalize the pyrazole ring.

Route B: Cross-Coupling and Nucleophilic Substitution

This approach leverages modern cross-coupling chemistry for assembling the scaffold:

- Suzuki coupling offers high modularity and allows for late-stage diversification.

- Nucleophilic substitution and alkylation steps can be tuned for selectivity and yield.

- Chloromethylation must be carefully controlled to avoid polyalkylation or side reactions.

Data Table: Comparative Summary of Methods

Research Findings and Optimization

- Use of Excess Reagents: Cyclization and chlorination steps benefit from excess alkylating/chlorinating agents to drive reactions to completion.

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF, acetonitrile) are preferred for coupling and alkylation steps, enhancing yields and selectivity.

- Reaction Monitoring: TLC and HPLC are routinely used to monitor progress, and NMR/HRMS confirm product identity.

- Additives: Iodide salts (KI, TBAI) can significantly reduce alkylation times and improve yields in some steps.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of pyridine and pyrazole precursors. For example:

- Step 1: Introduce the chloromethyl group to the pyrazole ring via nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether) under anhydrous conditions .

- Step 2: Ethylation of the pyrazole nitrogen using ethyl halides in the presence of a base (e.g., K₂CO₃) to form the 1-ethyl-1H-pyrazole intermediate .

- Step 3: Coupling the pyridine and pyrazole moieties via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, ensuring rigorous control of temperature (60–80°C) and catalyst (e.g., Pd(PPh₃)₄) .

Optimization Tips: - Use high-purity reagents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of chloromethylating agent) to improve yield .

Basic: What characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

A combination of techniques is essential:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the chloromethyl (–CH₂Cl) group (δ ~4.5 ppm for –CH₂Cl in ¹H NMR) and pyridine/pyrazole ring protons .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

- Melting Point Analysis: Compare observed melting points with literature values for structurally analogous compounds (e.g., 49–50°C for 4-(chloromethyl)-2-phenyl-1,3-thiazole) to assess purity .

- Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: How can X-ray crystallography be utilized to resolve the molecular geometry of this compound, and what challenges might arise during data interpretation?

Methodological Answer:

- Crystal Growth: Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C to obtain single crystals .

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflections. Solve the structure via direct methods (e.g., SHELXT) and refine with SHELXL .

Challenges: - Disorder in the Chloromethyl Group: The –CH₂Cl moiety may exhibit rotational disorder, requiring constrained refinement or splitting into multiple positions .

- Weak Diffraction: Low crystal quality can lead to incomplete datasets; optimize crystallization conditions with additives (e.g., n-dodecane) .

Advanced: What strategies can be employed to analyze and reconcile discrepancies in reported physicochemical properties (e.g., melting points, solubility) of similar chloromethyl-substituted heterocycles?

Methodological Answer:

- Comparative DSC Analysis: Use differential scanning calorimetry (DSC) to distinguish polymorphic forms or impurities affecting melting points .

- Solubility Profiling: Test solubility in a standardized solvent panel (e.g., DMSO, ethanol, water) under controlled pH and temperature. For example, chloromethyl-pyridines often show higher solubility in polar aprotic solvents .

- Literature Cross-Validation: Compare data across peer-reviewed sources (e.g., melting points of 67–69°C for 2-[4-(chloromethyl)phenyl]-1,3-thiazole vs. 49–50°C for 4-(chloromethyl)-2-phenyl-1,3-thiazole) to identify systematic errors .

Advanced: How can computational chemistry methods (e.g., DFT) be integrated with experimental data to predict reactivity or optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- Reactivity Prediction: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials, identifying nucleophilic/electrophilic sites on the pyridine and pyrazole rings .

- Transition State Analysis: Simulate reaction pathways for chloromethyl group substitution to predict regioselectivity in derivatives (e.g., SN2 vs. radical mechanisms) .

- Validation: Cross-check computed spectroscopic data (e.g., IR vibrational modes) with experimental results to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.